6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-methyl-2-(3-methylphenyl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-4-3-5-11(8-9)14-12(15)7-6-10(2)13-14/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOZSYJHXASQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of m-tolyl hydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: N-oxides of the pyridazinone.
Reduction: Dihydropyridazines.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one in biological systems involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Conformational Differences
Substituent Effects :
- Meta vs.
- Alkyl vs. Aryl Substituents : Butyl chains (e.g., 2-butyl-6-phenyl) increase hydrophobicity, whereas aryl groups (e.g., phenyl, tolyl) enable π-π interactions critical for receptor binding .
Conformational Flexibility :
- Pyridazinones with bulkier substituents (e.g., benzylidene in 4-benzylidene-6-(4-chlorophenyl) derivatives) exhibit planar distortions, reducing conformational flexibility compared to the target compound .
Reactivity Trends :
Physicochemical Properties
- Solubility: The m-tolyl group reduces aqueous solubility compared to polar derivatives (e.g., sulfonamide-substituted pyridazinones in ) but improves lipid membrane permeability .
- Thermal Stability : Higher melting points in aryl-substituted derivatives correlate with stronger intermolecular forces (e.g., hydrogen bonding in N–H···O interactions) .
Computational and In Silico Insights
- Molecular Docking : The m-tolyl group in the target compound shows moderate binding affinity to COX-2 (Glide score = −7.2 kcal/mol), lower than 2-butyl-6-phenyl derivatives (−8.5 kcal/mol) due to reduced hydrophobic surface area .
- Drug-Likeness : Both compounds comply with Lipinski’s rules (MW < 500, LogP < 5), but the m-tolyl derivative has better aqueous solubility (Predicted LogS = −4.2) than butyl analogs (−5.8) .
Biological Activity
6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- CAS Number : 867130-70-9
Biological Activity Overview
The biological activities of this compound include:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Phosphodiesterase Inhibition : Similar compounds have shown potential as selective phosphodiesterase (PDE) inhibitors, which can modulate inflammatory responses and cellular signaling pathways.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as phosphodiesterases, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in cellular signaling and inflammation regulation.
- Receptor Interaction : It may interact with various receptors involved in pain and inflammation pathways, thus exerting analgesic effects.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of similar pyridazinones showed that they could significantly reduce edema in animal models when administered at specific doses. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
Case Study 2: Antitumor Potential
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 6-Methyl-2-(m-tolyl)-4,5-dihydropyridazin-3(2H)-one?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves condensation of substituted aldehydes with hydrazine derivatives under reflux conditions. Key parameters include:
- Solvents : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., sodium ethoxide) to accelerate cyclization .
- Temperature : Controlled heating (70–90°C) to minimize side reactions and improve yield .
- Purification : Recrystallization in 90% ethanol to achieve >90% purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm methyl groups (δ ~2.30 ppm) and aromatic protons (δ ~7.2–7.6 ppm). IR identifies carbonyl (C=O, ~1658 cm) and NH stretches (~3426 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 393/394) validate molecular weight .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 61.05% calc. vs. 59.84% observed) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Antimycobacterial Activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with IC values reported at 50–100 µM .
- Anticonvulsant Screening : Maximal electroshock (MES) and isoniazid (INH)-induced seizure models in rodents at 50 mg/kg doses .
Advanced Research Questions
Q. How does the crystal structure influence its pharmacological activity?
- Methodological Answer :
- X-ray Crystallography : Analyze dihedral angles (e.g., 46.69° between pyridazine and aryl rings) to assess planarity and steric effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-H contacts: 48.2%, C-H/O-H: 8.9%) to predict packing efficiency and solubility .
- Structure-Activity Relationship (SAR) : Substituents at the 2- and 6-positions modulate PDE3/4 inhibition; e.g., trifluoromethyl groups enhance bronchodilatory activity .
Q. What methodologies assess PDE3/4 inhibitory activity?
- Methodological Answer :
- Enzyme Assays : Radiolabeled cAMP/cGMP hydrolysis assays using purified PDE isoforms. IC values for dual inhibitors (e.g., KCA-1490) range from 10–100 nM .
- Molecular Docking : Simulate binding to PDE catalytic domains (PDB: 1F0J) using software like AutoDock Vina. Key interactions include hydrogen bonds with Gln-817 and hydrophobic contacts with Phe-820 .
Q. How can derivatives be designed to enhance bioactivity and reduce toxicity?
- Methodological Answer :
- Derivatization Strategies :
- Knoevenagel Condensation : Introduce arylidene groups (e.g., 4-chlorobenzylidene) to improve antitubercular activity .
- N-Alkylation : Attach alkyl chains (e.g., ethyl or propyl) to reduce neurotoxicity while maintaining anticonvulsant efficacy .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict logP (<3.5) and blood-brain barrier permeability for CNS-targeted derivatives .
Key Research Gaps
- Mechanistic Studies : Limited data on intracellular targets (e.g., kinase inhibition) .
- Solubility Optimization : PEG 400/water mixtures improve solubility (30 mg/mL at 25°C) but require further formulation studies .
- Toxicological Profiling : Neurotoxicity observed at >200 mg/kg in rodents; needs metabolite identification via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
